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molecular formula C6H6ClNO B1451601 6-Chloro-2-methylpyridin-3-ol CAS No. 218770-02-6

6-Chloro-2-methylpyridin-3-ol

Cat. No. B1451601
M. Wt: 143.57 g/mol
InChI Key: WMUKVIWQEQZDPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08188098B2

Procedure details

A mixture of acetic acid 6-chloro-2-methyl-pyridin-3-yl ester (316 mg, 1.7 mmol) and 15% aqueous sodium hydroxide (2.5 mL) was stirred at 0° C. for 15 min and then at room temperature for 1 h. 1 M HCl (12 mL) was added and the mixture was extracted 4 times with ethyl acetate. The ethyl acetate was evaporated to give 6-chloro-2-methyl-pyridin-3-ol (235 mg, 96%) as a white powder. 1H NMR (300 MHz, DMSO-d6) δ 2.26 (s, 3H), 7.09 (d, 1H, J=8.4 Hz), 7.14 (d, 1H, J=8.4 Hz), 10.08 (br s, 1H).
Name
acetic acid 6-chloro-2-methyl-pyridin-3-yl ester
Quantity
316 mg
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([CH3:8])[C:5]([O:9]C(=O)C)=[CH:4][CH:3]=1.[OH-].[Na+].Cl>>[Cl:1][C:2]1[N:7]=[C:6]([CH3:8])[C:5]([OH:9])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
acetic acid 6-chloro-2-methyl-pyridin-3-yl ester
Quantity
316 mg
Type
reactant
Smiles
ClC1=CC=C(C(=N1)C)OC(C)=O
Name
Quantity
2.5 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
12 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred at 0° C. for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at room temperature for 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted 4 times with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The ethyl acetate was evaporated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC1=CC=C(C(=N1)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 235 mg
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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